REACTION_CXSMILES
|
[C:1]1([CH:6]=[O:7])([CH:4]=[O:5])[CH2:3][CH2:2]1.O.[C:9]1(C)C=CC(S(O)(=O)=O)=C[CH:10]=1.C([O-])([O-])[O:21][CH2:22][CH3:23].[OH-].[Na+]>C1(C)C=CC=CC=1.O>[CH2:9]([O:5][CH:4]([O:21][CH2:22][CH3:23])[C:1]1([CH:6]=[O:7])[CH2:3][CH2:2]1)[CH3:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ethyl orthoformate
|
Quantity
|
49.7 g
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
monoacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)(C=O)C=O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to the internal temperature of 5° C. or less
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred continuously for 1 hour over an ice bath
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
elevated to 25° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was separated
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
Toluene was then evaporated under reduced pressure, whereby a colorless oil (55.8 g, stoichiometric)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1(CC1)C=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |